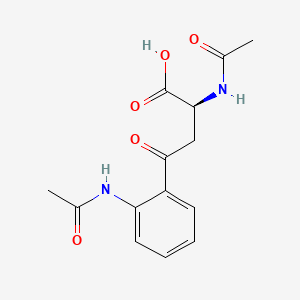
(2S)-2-acetamido-4-(2-acetamidophenyl)-4-oxobutanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-2-acetamido-4-(2-acetamidophenyl)-4-oxobutanoic acid is a derivative of L-Kynurenine, an intermediate in the kynurenine pathway of tryptophan metabolism. This compound plays a significant role in various biological processes, including immune response modulation and neuroprotection . It is of particular interest in medical and biochemical research due to its involvement in the synthesis of several bioactive metabolites .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
(2S)-2-acetamido-4-(2-acetamidophenyl)-4-oxobutanoic acid can be synthesized through the acetylation of L-Kynurenine. The process typically involves reacting L-Kynurenine with acetic anhydride in the presence of a base such as pyridine . The reaction is carried out under controlled temperature conditions to ensure the formation of the diacetate derivative.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The reaction mixture is subjected to purification steps, including crystallization and chromatography, to obtain the final product .
Analyse Des Réactions Chimiques
Types of Reactions
(2S)-2-acetamido-4-(2-acetamidophenyl)-4-oxobutanoic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form kynurenic acid, a neuroprotective agent.
Reduction: Reduction reactions can convert it into other metabolites within the kynurenine pathway.
Substitution: It can undergo substitution reactions, particularly at the amino group, to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Acetic anhydride and other acylating agents are commonly used for substitution reactions.
Major Products Formed
Kynurenic Acid: Formed through oxidation reactions.
3-Hydroxykynurenine: Another significant product formed through enzymatic reactions in the kynurenine pathway.
Applications De Recherche Scientifique
(2S)-2-acetamido-4-(2-acetamidophenyl)-4-oxobutanoic acid has a wide range of applications in scientific research:
Mécanisme D'action
(2S)-2-acetamido-4-(2-acetamidophenyl)-4-oxobutanoic acid exerts its effects primarily through its metabolites in the kynurenine pathway. It acts on molecular targets such as the N-methyl-D-aspartate (NMDA) receptor and G protein-coupled receptor 35 (GPR35) . These interactions lead to the modulation of neuronal excitability and immune responses .
Comparaison Avec Des Composés Similaires
Similar Compounds
Kynurenic Acid: A neuroprotective metabolite of L-Kynurenine.
3-Hydroxykynurenine: Another metabolite involved in oxidative stress responses.
Anthranilic Acid: A product of the kynurenine pathway with distinct biological activities.
Uniqueness
(2S)-2-acetamido-4-(2-acetamidophenyl)-4-oxobutanoic acid is unique due to its dual role as both a precursor and a metabolite in the kynurenine pathway. Its ability to modulate immune responses and neuronal excitability makes it a valuable compound in both research and therapeutic contexts .
Propriétés
Numéro CAS |
1301-03-7 |
|---|---|
Formule moléculaire |
C14H16N2O5 |
Poids moléculaire |
292.291 |
Nom IUPAC |
(2S)-2-acetamido-4-(2-acetamidophenyl)-4-oxobutanoic acid |
InChI |
InChI=1S/C14H16N2O5/c1-8(17)15-11-6-4-3-5-10(11)13(19)7-12(14(20)21)16-9(2)18/h3-6,12H,7H2,1-2H3,(H,15,17)(H,16,18)(H,20,21)/t12-/m0/s1 |
Clé InChI |
ICDIWXSXHWPWBS-LBPRGKRZSA-N |
SMILES |
CC(=O)NC1=CC=CC=C1C(=O)CC(C(=O)O)NC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















